2-(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)-4-(trifluoromethyl)pyridine is a compound that combines a pyridine ring with an oxazole moiety. This unique structure presents potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its biological activity. The compound is characterized by its trifluoromethyl group, which enhances its lipophilicity and biological interactions.
This compound belongs to the class of heterocyclic compounds, specifically those containing both nitrogen and oxygen in their rings. It is categorized as an oxazole derivative with a pyridine substituent, making it relevant for studies in organic chemistry and drug design.
The synthesis of 2-(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)-4-(trifluoromethyl)pyridine typically involves several steps:
The molecular formula for 2-(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)-4-(trifluoromethyl)pyridine is . Its structure features:
The molecular weight is approximately 258.2 g/mol. The compound's stereochemistry may also play a significant role in its biological activity, particularly if it exists as enantiomers .
The compound can participate in various chemical reactions typical for heterocycles:
Technical details about specific reactions were not provided in the search results but are critical for understanding its reactivity profile.
The mechanism of action for 2-(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)-4-(trifluoromethyl)pyridine likely involves interactions at a molecular level with biological targets such as enzymes or receptors. The presence of both nitrogen-containing rings suggests potential binding sites that could influence biological pathways.
Data on specific interactions or studies detailing its mechanism were not available but would be crucial for understanding its pharmacological profile.
The compound's physical properties include:
Chemical properties such as solubility, stability under various conditions (e.g., pH, temperature), and reactivity with other chemicals are essential for practical applications but were not detailed in the search results.
2-(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)-4-(trifluoromethyl)pyridine has potential applications in:
Chiral oxazoline-pyridine hybrids represent an emerging structural class in medicinal chemistry, characterized by their stereospecific interactions with biological targets and tunable electronic profiles. These compounds leverage the conformational rigidity of the oxazoline ring and the versatile binding capabilities of the pyridine system, creating synergistic effects that enhance target affinity and selectivity. The incorporation of stereogenic centers, particularly at the C4 position of the 4,5-dihydrooxazole (oxazoline) ring, enables precise spatial orientation of pharmacophores—a critical factor in the development of enzyme inhibitors and receptor modulators. This structural framework has gained prominence in targeted therapies for complex diseases, including parasitic infections where molecular discrimination between host and pathogen targets is essential [2] [7].
The 4,5-dihydrooxazole (oxazoline) scaffold exists in three primary stereochemical configurations that dictate its biological interactions:
Table 1: Bioactive Oxazoline Derivatives and Their Therapeutic Applications
Compound Class | C4 Substituent | Biological Target | Therapeutic Area | |
---|---|---|---|---|
Cholesterol 24-hydroxylase inhibitors | Isopropyl | CYP46A1 (CH24H) | Neurodegenerative disorders | [2] |
NAMPT inhibitors | Arylalkyl | Nicotinamide phosphoribosyltransferase | Oncology | [7] |
T. brucei growth inhibitors | Sterically compact alkyl | Undefined kinase | Neglected tropical diseases | [4] |
The isopropyl-substituted variant at C4, as present in our target compound, demonstrates optimal steric bulk for penetrating the hydrophobic pockets of enzyme active sites while maintaining metabolic stability. This substituent configuration forces the oxazoline ring into a specific puckered conformation that enhances π-stacking interactions with co-planar heterocycles like pyridine. In cytochrome P450 inhibitors, such oxazoline scaffolds function as heme-iron binding groups (HIBGs), coordinating the central iron atom through the sp²-hybridized oxazoline nitrogen [2]. The stereochemistry at C4 determines spatial orientation of the entire molecule—(S)-enantiomers typically show superior target affinity over (R)-counterparts in enzyme inhibition assays due to preferential fitting in chiral binding pockets [3].
The fusion of 4-(trifluoromethyl)pyridine with chiral oxazoline creates a multifunctional pharmacophore with complementary electronic properties:
Table 2: Electronic Properties of Key Functional Groups
Moiety | Dipole Moment (D) | Electrostatic Potential | Bond Angles | Biological Role |
---|---|---|---|---|
4-(Trifluoromethyl)pyridine | 4.5 ± 0.2 | δ⁻ at N, δ⁺ at CF₃-C | C2-N-C5: 117° | π-stacking, membrane penetration |
(S)-4-Isopropyloxazoline | 4.1 ± 0.3 | δ⁻ at O, δ⁺ at C4 | C2-N1-C4: 106° | H-bonding, metal coordination |
The stereoelectronic synergy manifests in enhanced ligand efficiency (LE > 0.35) and ligand lipophilicity efficiency (LLE = pIC₅₀ - logP > 5) compared to non-fluorinated analogues. Quantum mechanical calculations reveal charge redistribution where the oxazoline oxygen donates electron density to the electron-deficient pyridine ring, creating a polarized system ideal for interacting with both hydrophobic and hydrophilic enzyme sub-pockets. This electronic complementarity is particularly advantageous in targeting oxidoreductases and kinases prevalent in parasitic metabolism [4] [10].
The target compound is systematically identified as:
The C4 stereocenter establishes absolute (S)-chirality, critical for biological activity. This configuration places the isopropyl group in the pro-R orientation relative to the oxazoline plane, optimizing hydrophobic contact with target enzymes. Alternative naming conventions include:
Enantiomeric purity is commercially specified as ≥99% enantiomeric excess (e.e.) for pharmacological applications, confirmed via chiral HPLC or SFC methodologies. The (R)-enantiomer (CAS not assigned) is commercially available but demonstrates significantly reduced potency against validated biological targets [1] [3] [5].
Neglected tropical diseases (NTDs) encompass 20 conditions affecting over 1 billion people globally, with Human African Trypanosomiasis (HAT) representing a critical therapeutic challenge [8] [9]. The target compound emerges in this context through drug repurposing strategies targeting essential parasite kinases:
Current HAT chemotherapy faces limitations: Fexinidazole (oral stage 1/2 treatment) shows variable efficacy against T.b. rhodesiense, while nifurtimox-eflornithine combination therapy requires complex administration protocols. The oxazoline-pyridine scaffold addresses these gaps through its fast-acting cidal activity in vitro and structural modifiability for resistance management. Preliminary studies indicate synergistic effects when combined with existing trypanocidal agents, potentially reducing treatment duration and overcoming emerging drug resistance [4] [6] [9].
Table 3: Target Compound Profile in Neglected Disease Context
Property | Target Compound | NTD Therapeutic Requirements | Validation Status | |
---|---|---|---|---|
Molecular weight (Da) | 258.24 | ≤360 | Compliant | [4] |
cLogP | 2.4 | ≤3 | Compliant | [4] |
TPSA (Ų) | 69 | 40-90 | Compliant | [4] |
T. brucei pEC₅₀ | 7.4 ± 0.11 | ≥7 | Validated in vitro | [4] |
Mammalian cell toxicity | pTC₅₀ = 4.0 ± 0.05 | Selectivity index >100 | 250-fold selective | [4] |
Ongoing structure-activity relationship (SAR) exploration focuses on modifying the oxazoline C4 substituent and pyridine substitution pattern to enhance potency against second-stage HAT while maintaining favorable central nervous system (CNS) penetration metrics. The chemical tractability of this scaffold supports rapid analogue synthesis via Suzuki-Miyaura coupling or Buchwald-Hartwig amination, enabling lead optimization campaigns in resource-limited NTD research settings [4] [6].
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0